Predicted Boiling Point and Density Differentiation Among C₉H₇F Ethynyl-Fluoro-Methylbenzene Positional Isomers
The target compound 1-ethynyl-3-fluoro-2-methylbenzene occupies a distinct region of physicochemical property space compared to its positional isomers. While the experimentally determined boiling point and density for CAS 1340115-34-5 remain unreported in the public domain (listed as N/A on major databases), the closest available comparator, 1-ethynyl-2-fluoro-3-methylbenzene (CAS 1538321-99-1, F and CH₃ positions swapped), has a predicted boiling point of 178.0 ± 33.0 °C and a predicted density of 1.04 ± 0.1 g/cm³ . In contrast, 4-ethynyl-1-fluoro-2-methylbenzene (CAS 351002-93-2, ethynyl para to F) exhibits an experimentally determined boiling point of 169–170 °C (lit.) and density of 1.007 g/mL at 25 °C (lit.) . The ~8–9 °C boiling point difference between these two comparators demonstrates that positional isomerism in this class produces measurable differences in bulk physical properties, which affect distillation purification protocols and storage recommendations during procurement.
| Evidence Dimension | Boiling point and density of C₉H₇F positional isomers |
|---|---|
| Target Compound Data | 1-Ethynyl-3-fluoro-2-methylbenzene (CAS 1340115-34-5): bp N/A (experimental data not reported); density N/A |
| Comparator Or Baseline | Comparator A: 1-Ethynyl-2-fluoro-3-methylbenzene (CAS 1538321-99-1): bp 178.0 ± 33.0 °C (predicted), density 1.04 ± 0.1 g/cm³ (predicted). Comparator B: 4-Ethynyl-1-fluoro-2-methylbenzene (CAS 351002-93-2): bp 169–170 °C (lit.), density 1.007 g/mL at 25 °C (lit.) |
| Quantified Difference | Δbp approximately 8–9 °C between Comparators A and B. Target compound is expected to display unique values given its distinct 1,2,3-substitution pattern; experimental determination is needed for precise quantification. |
| Conditions | Comparator A: ACD/Labs predicted values (ChemicalBook). Comparator B: experimentally determined (lit.). |
Why This Matters
Different boiling points among positional isomers directly impact distillation-based purification strategies and solvent selection; procurement decisions should anticipate different handling requirements for each isomer.
